molecular formula C12H17Cl2N B1415047 [(2,4-Dichlorophenyl)methyl](pentan-3-yl)amine CAS No. 1040314-01-9

[(2,4-Dichlorophenyl)methyl](pentan-3-yl)amine

Cat. No. B1415047
CAS RN: 1040314-01-9
M. Wt: 246.17 g/mol
InChI Key: CHZQLWKLQIAOCA-UHFFFAOYSA-N
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Description

2,4-Dichlorophenylmethylpentan-3-yl)amine, more commonly known as DCPMPA, is a synthetic amine used in a variety of scientific applications. It is a widely used compound in organic synthesis and medicinal chemistry, and has been studied for its potential as a therapeutic agent.
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Scientific Research Applications

Synthesis of 1,3,5-Oxadiazine Derivatives

The compound can be used in the synthesis of new members of the 1,3,5-oxadiazine series . The synthesized compounds have been proven by 1H and 13C NMR, IR spectroscopy, and mass spectrometry data .

Potential Chemotherapeutic Applications

1,3,5-oxadiazine derivatives, which can be synthesized using this compound, have potential chemotherapeutic applications . They have attracted increasing attention from researchers in various scientific fields .

Antibacterial and Anti-fungal Agents

Compounds containing the 1,3,5-oxadiazine ring, which can be synthesized using this compound, are of interest to pharmacy and medicine as potential antibacterial and anti-fungal agents .

Agriculture Applications

1,3,5-oxadiazine derivatives are important for agriculture as insecticides . For example, thiamethoxam and its analogs , herbicides , and substances with larvicidal activity .

Organic Synthesis

Derivatives of 1,3,5-oxadiazines, as intermediates, have been used in the complex, multi-step synthesis of axinellamines . Substances containing 1,3,5-oxadiazine rings are of interest not only as biologically active substances but also as synthons or catalysts for organic synthesis .

Extraction of Hydrochloric and Nitric Acid

The compound has been used in the extraction of hydrochloric and nitric acid . It is established that extraction of acids proceeds with the formation of monosolvates as an exothermic process .

Nitration Process

In a continuous flow microreactor system, a continuous nitration process of 2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one, which is the key intermediate for the synthesis of important triazolinone herbicide Sulfentrazone, was developed .

Synthesis of Ionic Liquids, Polymers, and Explosives

1,3,5-oxadiazines have been used to obtain ionic liquids , polymers , and explosives . These applications show the versatility of the compound in various fields of scientific research.

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]pentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2N/c1-3-11(4-2)15-8-9-5-6-10(13)7-12(9)14/h5-7,11,15H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZQLWKLQIAOCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,4-Dichlorophenyl)methyl](pentan-3-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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